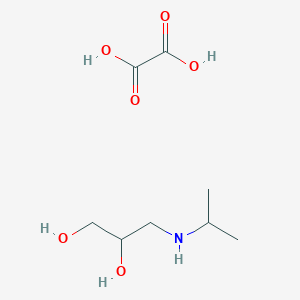
2-O-beta-D-mannopyranosyl-D-mannopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-(b-D-Mannopyranosyl)-D-mannopyranose: is a disaccharide composed of two mannose units Mannose is a type of sugar that is a constituent of many polysaccharides and glycoproteins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-(b-D-Mannopyranosyl)-D-mannopyranose typically involves glycosylation reactions. One common method is the Koenigs-Knorr reaction, which involves the condensation of a glycosyl donor (such as a mannopyranosyl bromide) with a glycosyl acceptor (such as a mannopyranose) in the presence of a catalyst like silver carbonate . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. This method is advantageous due to its specificity and mild reaction conditions, which help in achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-O-(b-D-Mannopyranosyl)-D-mannopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, leading to the formation of uronic acids.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: This involves the replacement of one functional group with another, such as the acetylation of hydroxyl groups to form acetates.
Common Reagents and Conditions:
Oxidation: Reagents like periodic acid (HIO4) or nitric acid (HNO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acetic anhydride (Ac2O) in the presence of a base like pyridine is used for acetylation reactions.
Major Products:
Oxidation: Uronic acids.
Reduction: Polyols.
Substitution: Acetylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-O-(b-D-Mannopyranosyl)-D-mannopyranose is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates. It is also used in the study of glycosylation reactions and mechanisms.
Biology: In biological research, this compound is used to study the role of mannose-containing oligosaccharides in cellular processes, such as cell-cell recognition and signaling. It is also used in the development of glycan-based therapeutics.
Medicine: In medicine, 2-O-(b-D-Mannopyranosyl)-D-mannopyranose is investigated for its potential in drug delivery systems and as a component of vaccines. Its role in modulating immune responses is also a subject of research.
Industry: In the industrial sector, this compound is used in the production of biodegradable materials and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 2-O-(b-D-Mannopyranosyl)-D-mannopyranose involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various biological pathways, including cell signaling and immune responses. The compound’s ability to form hydrogen bonds and its structural compatibility with biological molecules are key factors in its activity.
Vergleich Mit ähnlichen Verbindungen
Mannosylerythritol Lipids (MELs): These are glycolipids composed of mannose and erythritol units. .
Polyprenyl-Phospho-Mannose: This compound consists of a mannose unit linked to a polyprenyl chain via a phosphate group.
Uniqueness: 2-O-(b-D-Mannopyranosyl)-D-mannopyranose is unique due to its specific glycosidic linkage and its ability to participate in a wide range of chemical reactions. Its structural properties make it a valuable tool in the synthesis of complex carbohydrates and in the study of glycosylation processes.
Eigenschaften
Molekularformel |
C12H22O11 |
|---|---|
Molekulargewicht |
342.30 g/mol |
IUPAC-Name |
(3S,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12+/m1/s1 |
InChI-Schlüssel |
HIWPGCMGAMJNRG-FZFXURTHSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-Chloro-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14768251.png)

